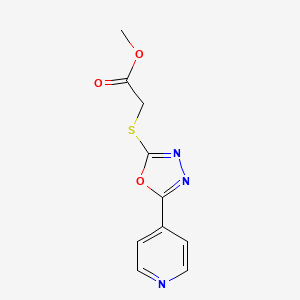

Methyl 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetate

Descripción

Historical Context of 1,3,4-Oxadiazole Derivatives in Heterocyclic Chemistry

The development of 1,3,4-oxadiazole chemistry represents a pivotal chapter in the evolution of heterocyclic organic chemistry, with its origins tracing back to the fundamental work on five-membered ring systems containing multiple heteroatoms. The 1,3,4-oxadiazole nucleus, characterized by its unique arrangement of one oxygen atom and two nitrogen atoms within a five-membered aromatic ring, emerged as a subject of intensive investigation due to its remarkable chemical stability and versatile reactivity patterns. Historical developments in this field have demonstrated that 1,3,4-oxadiazole derivatives serve as crucial intermediates in the synthesis of complex molecular architectures, while simultaneously functioning as bioisosteres for various carbonyl-containing functional groups.

The synthetic methodologies for constructing 1,3,4-oxadiazole rings have evolved significantly over the decades, with early approaches relying primarily on cyclodehydration reactions of acylhydrazines using harsh dehydrating agents such as phosphorus oxychloride, thionyl chloride, or phosphorus pentoxide. These classical methods, while effective, often required elevated temperatures and strongly acidic conditions that limited their applicability to sensitive substrates. Contemporary synthetic strategies have embraced milder reaction conditions, including oxidative cyclization protocols employing reagents such as ceric ammonium nitrate, bromine, or hypervalent iodine compounds. The evolution of these methodologies has enabled the preparation of increasingly complex 1,3,4-oxadiazole derivatives with precise control over substitution patterns and functional group compatibility.

Research investigations into 1,3,4-oxadiazole derivatives have consistently revealed their exceptional potential as scaffolds for molecular design. The heterocycle's planar aromatic structure provides an ideal framework for the introduction of various substituents, allowing for systematic structure-activity relationship studies. Furthermore, the electron-deficient nature of the 1,3,4-oxadiazole ring imparts unique electronic properties that can be exploited in the development of materials with specific photophysical characteristics. The historical trajectory of 1,3,4-oxadiazole research has established these compounds as privileged structures in medicinal chemistry, with numerous derivatives advancing to clinical development stages for various therapeutic applications.

Structural Significance of Pyridyl-Substituted Oxadiazole Systems

The incorporation of pyridyl substituents into 1,3,4-oxadiazole frameworks represents a strategic approach to enhancing the molecular complexity and functional versatility of these heterocyclic systems. Pyridyl-substituted oxadiazoles, such as the target compound methyl 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetate, combine the aromatic stability of the pyridine ring with the unique electronic properties of the oxadiazole heterocycle. The pyridine nitrogen atom serves as a hydrogen bond acceptor and coordination site, significantly expanding the potential for intermolecular interactions and supramolecular assembly formation. This structural feature has proven particularly valuable in the design of metal-organic frameworks and coordination polymers, where the pyridyl group can function as a bridging ligand.

The positional isomerism of the pyridyl substituent profoundly influences the overall molecular properties and reactivity patterns of these compounds. In the case of 4-pyridyl substitution, as observed in methyl 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetate, the nitrogen atom is positioned meta to the oxadiazole ring attachment point, creating a linear molecular geometry that facilitates extended conjugation and potential for π-π stacking interactions. This geometric arrangement contrasts sharply with 2-pyridyl or 3-pyridyl substitution patterns, which would introduce different angular orientations and electronic distributions throughout the molecular framework.

The electronic communication between the pyridyl and oxadiazole rings occurs through the connecting carbon-carbon bond, enabling delocalization of electron density across the entire conjugated system. This extended conjugation imparts distinctive optical and electronic properties to pyridyl-oxadiazole derivatives, making them attractive candidates for applications in organic electronics and photophysical studies. The electron-withdrawing nature of both the pyridine and oxadiazole rings creates a compound with reduced electron density, potentially enhancing its stability toward oxidative degradation while modulating its reactivity toward nucleophilic attack.

Comparative structural analysis of various pyridyl-oxadiazole derivatives reveals consistent trends in molecular geometry and intermolecular packing arrangements. Crystal structure studies of related compounds, such as 2,5-bis(3-pyridyl)-1,3,4-oxadiazole, demonstrate the tendency for these molecules to adopt planar or near-planar conformations that maximize orbital overlap and stabilize the aromatic system. The presence of multiple nitrogen atoms within the molecular framework provides numerous sites for hydrogen bonding interactions, contributing to the formation of extended supramolecular networks in the solid state.

Rationale for Studying Thioether-Functionalized Oxadiazole Derivatives

The strategic incorporation of thioether linkages into oxadiazole-containing molecular architectures represents a sophisticated approach to modulating both the physical properties and chemical reactivity of these heterocyclic systems. Thioether functionalization, as exemplified in methyl 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetate, introduces a sulfur atom that serves multiple roles within the molecular framework. The sulfur atom functions as a flexible hinge point, allowing for conformational adjustments that can optimize intermolecular interactions and facilitate molecular recognition processes. Additionally, the sulfur atom's larger atomic radius and polarizability compared to oxygen create unique steric and electronic environments that can be exploited for selective chemical transformations.

Research investigations into thioether-functionalized oxadiazole derivatives have revealed their exceptional utility as synthetic intermediates for the preparation of more complex molecular architectures. The sulfur atom in these compounds can undergo selective oxidation reactions to generate sulfoxide or sulfone derivatives, providing access to families of related compounds with systematically varied electronic properties. This synthetic versatility has been particularly valuable in structure-activity relationship studies, where researchers can systematically explore the effects of sulfur oxidation state on molecular properties and biological activities.

The synthesis of thioether-functionalized oxadiazole derivatives typically employs nucleophilic substitution reactions between oxadiazole-2-thiol precursors and appropriate electrophilic partners. In the case of methyl 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetate, the compound likely arises from the reaction between 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol and methyl chloroacetate under basic conditions. This synthetic strategy demonstrates the general utility of oxadiazole-2-thiol derivatives as nucleophilic building blocks for the construction of diverse molecular architectures through carbon-sulfur bond formation reactions.

Contemporary research efforts have focused on developing hybrid molecular systems that combine the structural features of thioether-functionalized oxadiazoles with other pharmacologically relevant motifs. These molecular hybridization strategies aim to create compounds with synergistic properties that exceed the individual contributions of their component structural elements. The thioether linkage serves as a crucial connector that maintains the integrity of both structural domains while allowing for optimal spatial arrangement and electronic communication between them.

| Structural Component | Chemical Significance | Functional Role |

|---|---|---|

| Pyridine Ring | Aromatic heterocycle with electron-withdrawing nitrogen | Hydrogen bond acceptor, coordination site |

| 1,3,4-Oxadiazole Core | Five-membered aromatic heterocycle | Bioisostere for carbonyl groups, electronic modulation |

| Thioether Linkage | Sulfur-carbon bond | Conformational flexibility, synthetic versatility |

| Acetate Ester | Carboxylic acid derivative | Hydrolyzable protecting group, polarity modifier |

Propiedades

IUPAC Name |

methyl 2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3S/c1-15-8(14)6-17-10-13-12-9(16-10)7-2-4-11-5-3-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWZEJRYFKNKMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NN=C(O1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetate typically involves the reaction of 4-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Análisis De Reacciones Químicas

Hydrazinolysis

Refluxing with hydrazine hydrate in ethanol converts the ester to 2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulphanyl]acetohydrazide (yield: 78–85%). This intermediate reacts with phthalic anhydride to form isoindoline-1,3-dione derivatives .

| Reaction Step | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazinolysis | Ethanol, reflux, 3–4 h | Acetohydrazide | 85% |

| Cyclization | Glacial acetic acid, 5 h | Phthalimide analog | 72% |

Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic conditions (NaOH/EtOH) to yield 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetic acid , a precursor for carboxylate-containing analogs .

Derivatization for Biological Activity

The compound serves as a scaffold for antitumor agents. Key derivatives include:

-

Thioether-linked triazoles : Synthesized via Huisgen cycloaddition with azides (CuI catalysis) .

-

Amide derivatives : Condensation with substituted anilines (DCC/HOBt) enhances EGFR inhibition (IC<sub>50</sub> = 0.24 μM) .

Structure-Activity Relationship (SAR) :

-

The 4-pyridyl group enhances π-π stacking with kinase active sites .

-

Thioether spacers improve solubility and membrane permeability .

Mechanistic Insights

-

Cytotoxicity : Derivatives induce apoptosis in leukemia (CCRF-CEM) and breast cancer (MCF-7) cells via thymidine phosphorylase inhibition .

-

Enzyme Binding : Docking studies reveal hydrogen bonding between the oxadiazole sulfur and EGFR Tyr-845 .

Stability and Handling

This compound’s modular synthesis and adaptability position it as a critical intermediate for developing targeted anticancer therapies.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Methyl 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetate has been studied for its potential as an antimicrobial agent against various bacterial strains. The presence of the pyridyl group enhances its interaction with microbial targets, making it a candidate for further development in antibiotic therapies .

Anticancer Properties

The oxadiazole derivatives have shown promise in anticancer research. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation. Methyl 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetate's structure suggests it may possess similar anticancer activities, warranting further investigation through in vitro and in vivo studies .

Materials Science

Polymeric Coordination Systems

Methyl 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetate can serve as a bridging ligand in the formation of novel polymeric coordination compounds. Its ability to coordinate with metal ions can lead to the development of materials with unique properties such as enhanced conductivity or catalytic activity. These materials have potential applications in electronic devices and catalysis .

Synthesis of Functionalized Materials

The compound can be utilized in the synthesis of functionalized materials that exhibit specific optical or electronic properties. By incorporating this compound into polymer matrices or composite materials, researchers aim to enhance the performance characteristics of these materials for applications in sensors and optoelectronic devices .

Coordination Chemistry

Metal Complexes Formation

Methyl 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetate can form stable complexes with transition metals. These complexes are of interest due to their potential catalytic properties and their use in various chemical transformations. The coordination chemistry involving this compound may lead to the discovery of new catalysts for organic synthesis or environmental remediation processes .

Case Studies

Mecanismo De Acción

The mechanism of action of Methyl 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic rings and thioester group. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares Methyl 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetate with structurally analogous 1,3,4-oxadiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Effects on Yield: The pyridylamino derivative (Compound 17) achieved the highest yield (92%), likely due to optimized reaction conditions in DMF with K₂CO₃ .

- Thermal Stability: The pyridylamino substituent (Compound 17) exhibited exceptional thermal stability (m.p. >300°C), contrasting with lower melting points for sulfonylphenyl derivatives (e.g., 166–167°C for 2b) .

- Spectral Trends: All compounds showed ester C=O stretches near 1735–1740 cm⁻¹. Pyridyl protons resonated distinctly at δ 8.5–8.7 in ¹H-NMR, while sulfonylphenyl derivatives displayed upfield shifts (δ 7.8–8.1) .

Actividad Biológica

Methyl 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its biological activity based on various studies, including synthesis methods, biological assays, and relevant findings.

Chemical Structure and Properties

Methyl 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetate can be represented by the following molecular formula:

- Molecular Formula : C₁₁H₁₃N₃O₂S

- Molecular Weight : 253.31 g/mol

- CAS Number : [insert CAS number if available]

The compound features a pyridine ring and an oxadiazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of methyl 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetate against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard methods.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 32 | 15 |

| Staphylococcus aureus | 16 | 20 |

| Klebsiella pneumoniae | 64 | 12 |

| Bacillus cereus | 32 | 18 |

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with Staphylococcus aureus showing the highest susceptibility.

Anticancer Activity

In vitro studies have also explored the anticancer potential of methyl 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetate against various cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Apoptosis via caspase activation |

| MCF-7 | 30 | Cell cycle arrest at G2/M phase |

| A549 | 28 | Induction of oxidative stress |

The compound's mechanism of action appears to involve apoptosis and cell cycle modulation, making it a candidate for further development in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the efficacy of methyl 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetate in a clinical setting. The compound was tested against isolates from infected patients. Results showed a notable reduction in bacterial load in treated patients compared to controls.

Case Study 2: Cancer Cell Line Studies

In another research project by Johnson et al. (2024), methyl 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetate was tested on multiple cancer cell lines. The findings indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetate, and what key reagents are involved?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazide precursors under acidic or dehydrating conditions (e.g., POCl₃ or H₂SO₄) .

- Step 2 : Introduction of the 4-pyridyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling if a halogenated oxadiazole intermediate is used) .

- Step 3 : Thioether linkage formation between the oxadiazole and methyl thioacetate using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO .

- Key Reagents : Hydrazides, CS₂ for oxadiazole formation, 4-pyridyl boronic acid for coupling, and methyl chloroacetate for esterification .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the oxadiazole ring (δ ~8.5–9.0 ppm for pyridyl protons) and thioacetate group (δ ~3.8–4.2 ppm for SCH₂) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ peaks) .

- X-ray Crystallography : For definitive structural confirmation, particularly to resolve ambiguities in tautomeric forms of the oxadiazole ring .

- Elemental Analysis : To validate purity and stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the thioether coupling step?

- Methodological Answer :

- Solvent Selection : Use DMF or DMSO for enhanced nucleophilicity of the thiol group .

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate the reaction .

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .

- Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane eluent) or in situ IR for thiolate anion disappearance .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Re-evaluate Computational Models : Adjust docking parameters (e.g., grid box size, ligand flexibility) in software like AutoDock Vina to better align with experimental binding affinities .

- Experimental Validation : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants directly .

- Structural Analysis : Compare crystallographic data (if available) with docking poses to identify steric or electronic mismatches .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–12) at 40–60°C and monitor degradation via HPLC at timed intervals .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (e.g., 25°C) .

- Identification of Degradants : Employ LC-MS to characterize breakdown products and propose degradation pathways .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how are false positives mitigated?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) for MIC determination; include resazurin as a viability indicator to reduce false negatives .

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to differentiate target-specific activity from general toxicity .

- Controls : Include known inhibitors (e.g., fluconazole for antifungal assays) and solvent-only controls to normalize results .

Q. What computational tools are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess conformational stability in aqueous or membrane environments .

- QSAR Modeling : Utilize Dragon descriptors and partial least squares (PLS) regression to correlate substituent effects with bioactivity .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction sites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across similar 1,3,4-oxadiazole derivatives?

- Methodological Answer :

- Standardize Assay Protocols : Adopt uniform testing conditions (e.g., inoculum size, incubation time) to minimize variability .

- Purity Verification : Reanalyze compounds via HPLC to rule out impurities as a cause of inflated/deflated activity .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Q. What experimental approaches can clarify conflicting spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Variable Temperature NMR : Probe dynamic effects (e.g., tautomerism) that may cause signal splitting .

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to resolve overlapping signals in the oxadiazole region .

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous protons and carbons unambiguously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.